molecular formula C10H6BrNO3S B4797107 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B4797107
M. Wt: 300.13 g/mol
InChI Key: PSQSTFZMHNPPMY-XBXARRHUSA-N
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Description

5-(5-Bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core substituted with a 5-bromo-2-hydroxybenzylidene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3S/c11-6-1-2-7(13)5(3-6)4-8-9(14)12-10(15)16-8/h1-4,13H,(H,12,14,15)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQSTFZMHNPPMY-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/2\C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction is typically conducted in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the benzylidene moiety can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl groups in the thiazolidine-2,4-dione ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives of the thiazolidine-2,4-dione ring.

    Substitution: Various substituted benzylidene-thiazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new pharmaceuticals targeting diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, derivatives of this compound are investigated for their anti-inflammatory and anticancer properties. The presence of the thiazolidine-2,4-dione ring, which is a known pharmacophore, contributes to its biological activity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme, or allosteric inhibition, where the compound binds to a different site on the enzyme, causing a conformational change that reduces enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-(5-Chloro-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    5-(5-Methyl-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Uniqueness

The presence of the bromine atom in 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione imparts unique electronic and steric effects, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

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